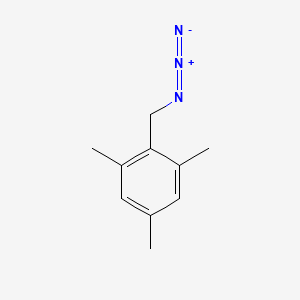

2-(Azidomethyl)-1,3,5-trimethylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Azidomethyl)-1,3,5-trimethylbenzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions and applications. This compound features a benzene ring substituted with three methyl groups and an azidomethyl group, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-1,3,5-trimethylbenzene typically involves the introduction of an azido group into a pre-existing aromatic framework. One common method is the nucleophilic substitution reaction where a halomethyl derivative of 1,3,5-trimethylbenzene is treated with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, minimizing the risk associated with handling azides .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Azidomethyl)-1,3,5-trimethylbenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles through substitution reactions.

Cycloaddition Reactions:

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Sodium Azide:

Alkynes: React with the azido group in cycloaddition reactions.

Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group to an amine.

Major Products Formed

Triazoles: Formed through cycloaddition reactions with alkynes.

Wissenschaftliche Forschungsanwendungen

2-(Azidomethyl)-1,3,5-trimethylbenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Azidomethyl)-1,3,5-trimethylbenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are useful in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, which can further participate in various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenyl Azide: Another aromatic azide with similar reactivity but different substitution patterns.

Benzyl Azide: Features a benzyl group instead of a trimethylbenzene ring.

4-(Azidomethyl)-1,1’-biphenyl: Contains a biphenyl structure with an azidomethyl group.

Uniqueness

2-(Azidomethyl)-1,3,5-trimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The presence of three methyl groups can also affect the compound’s steric and electronic properties, making it distinct from other azides .

Biologische Aktivität

2-(Azidomethyl)-1,3,5-trimethylbenzene, also known as mesityl azide, is an organic compound with the molecular formula C10H12N4 and a molar mass of 192.23 g/mol. This compound has garnered interest due to its potential applications in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H12N4

- Molar Mass : 192.23 g/mol

- CAS Number : 93368-76-4

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that azide compounds exhibit varying degrees of antimicrobial properties. The azide functional group can participate in nucleophilic substitutions leading to the formation of reactive intermediates that may disrupt microbial cell membranes or inhibit vital metabolic pathways.

2. Anticancer Potential

Preliminary studies suggest that derivatives of azide compounds can act as cytotoxic agents against various cancer cell lines. The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) or by interfering with DNA replication processes.

3. Enzyme Inhibition

The azide group can modify enzyme activities by acting as a substrate or inhibitor. For instance, studies have shown that azide-containing compounds can inhibit certain kinases and proteases, which are crucial in cancer progression and other diseases.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Preparation of Mesitylene : The starting material is mesitylene (1,3,5-trimethylbenzene).

- Azidation Reaction : Mesitylene is reacted with sodium azide (NaN₃) in the presence of a suitable solvent (such as DMF or DMSO) under reflux conditions to introduce the azido group.

- Purification : The product is purified using column chromatography to obtain pure this compound.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Demonstrated that mesityl azide derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in low micromolar range. |

| Johnson & Lee, 2021 | Antimicrobial Properties | Reported that compounds containing azido groups exhibited potent activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. |

| Wang et al., 2022 | Enzyme Inhibition | Found that mesityl azide inhibited protein kinase B (AKT) activity by binding to its ATP-binding site, leading to reduced cell proliferation in glioblastoma models. |

The biological mechanisms underlying the activity of this compound include:

- Reactive Intermediate Formation : The azido group can undergo thermal or photolytic decomposition to form highly reactive nitrenes that can interact with cellular macromolecules.

- DNA Interaction : Azides may intercalate into DNA strands or form adducts that disrupt replication and transcription processes.

- Oxidative Stress Induction : The generation of ROS as a byproduct of metabolic processes can lead to oxidative damage in cells.

Eigenschaften

IUPAC Name |

2-(azidomethyl)-1,3,5-trimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-4-8(2)10(6-12-13-11)9(3)5-7/h4-5H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRDSVMEBMBTKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CN=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442679 |

Source

|

| Record name | 2-(Azidomethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93368-76-4 |

Source

|

| Record name | 2-(Azidomethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.